molecular formula C24H23N3O2S B2881244 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 897461-66-4

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No.: B2881244
CAS No.: 897461-66-4
M. Wt: 417.53
InChI Key: AWHHEGMARFOWOH-UHFFFAOYSA-N
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Description

The compound 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone features an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with an acetyl moiety linked to a 2-methylindoline ring. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-29-20-10-8-17(9-11-20)21-14-26-19(15-30-24(26)25-21)13-23(28)27-16(2)12-18-6-4-5-7-22(18)27/h4-11,14-16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHEGMARFOWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4C(CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

    Attachment of the Indolinyl Moiety: This can be done through nucleophilic substitution reactions or coupling reactions using indoline derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can occur at the imidazo[2,1-b]thiazole core, potentially altering its electronic properties.

    Substitution: The ethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[2,1-b]thiazoles.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazo[2,1-b]thiazole cores can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and indolinyl groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations on the Imidazo[2,1-b]Thiazole Core

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituents at the 6- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Imidazo[2,1-b]Thiazole Derivatives

Compound Name 6-Position Substituent 3-Position Substituent Key Structural Features
Target Compound 4-Ethoxyphenyl 1-(2-Methylindolin-1-yl)ethanone Ethoxy (electron-donating), indoline ring
5l 4-Chlorophenyl N-(6-(4-(4-Methoxybenzyl)piperazinyl)pyridin-3-yl)acetamide Chloro (electron-withdrawing), piperazine-pyridine
3d 4-Bromophenyl N-Benzoylhydrazinecarbothioamide Bromo (electron-withdrawing), thioamide
5a Phenyl N-(6-Morpholinopyridin-3-yl)acetamide Unsubstituted phenyl, morpholine-pyridine
2c 4-Nitrophenyl N-Cyclohexylidene hydrazide Nitro (electron-withdrawing), hydrazide

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) may enhance solubility and modulate target affinity compared to electron-withdrawing groups (e.g., Cl, Br, NO₂), which often improve metabolic stability .

Key Observations :

  • Cytotoxicity : Compound 5l (4-chlorophenyl) demonstrates potent activity against MDA-MB-231 cells, surpassing the reference drug sorafenib. The target compound’s 4-ethoxyphenyl group may exhibit similar or improved activity due to enhanced membrane permeability .
  • Enzyme Inhibition : The hydrazinecarbothioamide moiety in 3d is critical for AR inhibition. The target compound’s indoline group lacks this functionality but may interact with alternative enzyme targets .
  • Antimicrobial Activity : Analogs with 4-nitrophenyl (2c) or 4-chlorophenyl (3a-j ) substituents show broad-spectrum activity, suggesting that the target compound’s ethoxy group could be explored in similar assays .

Biological Activity

Overview

The compound 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a member of the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3SC_{24}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 425.54 g/mol. Its structure features an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group and a 2-methylindolin moiety.

PropertyValue
Molecular FormulaC24H25N3O3SC_{24}H_{25}N_{3}O_{3}S
Molecular Weight425.54 g/mol
IUPAC NameThis compound
CAS Number897462-66-7

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspase pathways. For instance, derivatives similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines such as HCT-116 and HepG2 .
  • Inhibition of Matrix Metalloproteinases (MMPs) : The anticancer mechanism may also involve the inhibition of MMPs, which play a critical role in tumor metastasis .

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have shown promising antimicrobial properties. The compound's structural features contribute to its effectiveness against a range of bacterial strains. For example:

  • Broad-Spectrum Antibacterial Effects : Compounds within this class have been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives revealed that the compound exhibited potent cytotoxicity against colorectal cancer cell lines (HCT-116 and HT-29). The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity and mitochondrial dysfunction .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values indicating strong antibacterial action .

Q & A

Q. What are the recommended synthetic routes for 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via a one-pot, three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under solvent-free conditions with Eaton’s reagent (yields 90–96%) .
  • Step 2 : Introduction of the 4-ethoxyphenyl group via Friedel-Crafts acylation, optimized at 80°C with Eaton’s reagent as a dual-function catalyst (activates carbonyl groups and facilitates nucleophilic addition) .
  • Step 3 : Coupling with 2-methylindoline using a thioether linkage, requiring controlled pH and temperature to avoid side reactions .

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

  • HPLC : Monitors reaction progress and purity (>95% purity threshold) .
  • NMR Spectroscopy : Confirms regiochemistry of the imidazo[2,1-b]thiazole core and substitution patterns (e.g., δ 7.99–8.01 ppm for aromatic protons in similar structures) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., EI-MS m/z 282 [M+1] for related compounds) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in fused heterocycles .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

  • Design of Experiments (DoE) : Use statistical models to evaluate variables like temperature, catalyst loading (e.g., Eaton’s reagent vs. PTSA), and solvent effects (Table 1, ). For example, Eaton’s reagent under solvent-free conditions at 80°C achieves 90% yield, while FeCl₃ in ethanol yields <32% .
  • Mechanistic Probes : Monitor intermediates via TLC and in situ IR spectroscopy to identify rate-limiting steps (e.g., Michael addition vs. cyclization) .

Q. How to resolve contradictory data in pharmacological activity studies?

  • Comparative Assays : Test against reference compounds with known biological profiles (e.g., imidazo[2,1-b]thiazoles with anti-inflammatory or anticancer activity) .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) and evaluate changes in target binding (e.g., kinase inhibition assays) .
  • Dose-Response Studies : Address discrepancies in IC₅₀ values by standardizing cell lines and assay protocols .

Q. What computational methods support mechanistic insights into its reactivity?

  • DFT Calculations : Model the dual role of Eaton’s reagent in activating carbonyl groups and stabilizing transition states during Friedel-Crafts acylation .
  • Molecular Docking : Predict interactions between the compound’s indole moiety and biological targets (e.g., ATP-binding pockets in kinases) .

Q. How to address spectral data contradictions in structural elucidation?

  • Multi-Technique Validation : Cross-verify NMR assignments with HSQC/HMBC experiments and compare to crystallographic data (e.g., C–C bond lengths in fused rings) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace regioselectivity in heterocycle formation .

Methodological Guidelines

  • Synthesis Optimization : Prioritize solvent-free conditions with Eaton’s reagent for imidazo[2,1-b]thiazole synthesis (90% yield) over traditional Lewis acids like AlCl₃ (32% yield) .
  • Biological Evaluation : Screen against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting the compound’s thiazole-indole hybrid structure may enhance DNA intercalation .
  • Data Conflict Resolution : Replicate experiments under standardized conditions (e.g., 37°C, 5% CO₂ for cell studies) and use meta-analysis to reconcile divergent results .

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